molecular formula C11H17NO B15240196 2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol

2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol

Cat. No.: B15240196
M. Wt: 179.26 g/mol
InChI Key: IGSDYLMUKZBXGC-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4,6-trimethylphenyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-1-(2,4,6-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,13H,6,12H2,1-3H3

InChI Key

IGSDYLMUKZBXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CN)O)C

Origin of Product

United States

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